(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
Overview
Description
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is an amino acid derivative, characterized by its unique cyclopentane ring structure, which imparts specific stereochemical properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride typically involves asymmetric synthesis to ensure the correct stereochemistry. One common method involves the use of chiral sources in an N-acylhydroxylamine compound as a chiral inducer. This compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene, forming the desired product with high optical purity .
Industrial Production Methods: Industrial production methods focus on optimizing the synthetic route for large-scale production. The process involves the use of readily available and cost-effective raw materials, such as chiral hydroxy acid esters and hydroxylamine. The reaction conditions are designed to be mild, ensuring high atom economy and low production costs .
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts by modulating enzyme activity or receptor binding, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final pharmaceutical product .
Comparison with Similar Compounds
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride: This compound has a similar structure but with a six-membered ring instead of a five-membered ring.
(1R,3S)-3-Aminocyclopentanol hydrochloride: This compound differs by having an alcohol group instead of a carboxylic acid group.
Uniqueness: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and medicinal applications .
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMNPPUVLZEIJ-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715423 | |
Record name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19042-35-4 | |
Record name | 19042-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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